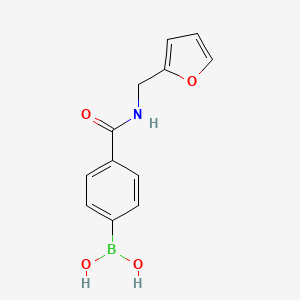

![molecular formula C8H13NO4 B1309701 [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid CAS No. 878447-60-0](/img/structure/B1309701.png)

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

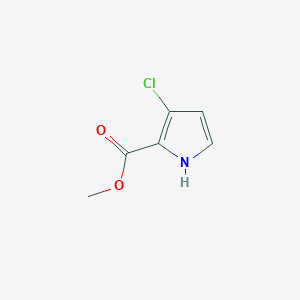

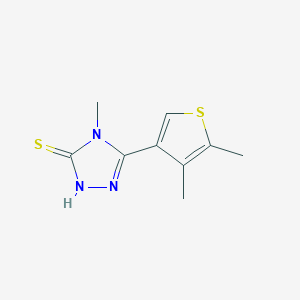

“[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” is a biochemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 . It is used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” consists of a pyrrolidinyl group attached to an ethoxyacetic acid group . The exact mass of the molecule is 187.08400 .Chemical Reactions Analysis

The pyrrolidine ring in “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The compound has been used in the adsorption of rare earth element (REE) 3+ ions .Physical And Chemical Properties Analysis

“[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” has a molecular weight of 187.19300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: A Comprehensive Analysis of Scientific Research Applications

Antioxidant Activity: This compound has been studied for its potential antioxidant properties. The synthesis of related pyrrolidin-2-one derivatives, which may include [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid, has been explored for their ability to act as antioxidants .

Medicinal Chemistry: Pyrrolidine derivatives are a significant focus in drug discovery due to their presence in many bioactive compounds. The versatility of the pyrrolidine ring allows for various functionalizations, potentially leading to novel therapeutic agents .

Adsorption Properties: Research has been conducted on the adsorption properties of materials synthesized from natural polymers incorporated with [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid. These materials have shown promise in adsorbing rare earth metal ions, indicating potential applications in environmental cleanup and resource recovery .

Synthesis of Bioactive Compounds: The compound’s structure is conducive to the synthesis of bioactive molecules, particularly in the context of medicinal chemistry where pyrrolidine rings are commonly found .

Orientations Futures

Pyrrolidine, a key component of “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid”, is widely used by medicinal chemists to design new compounds with different biological profiles . Therefore, “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” and similar compounds may have potential applications in the development of new drugs for the treatment of various diseases .

Mécanisme D'action

Target of Action

It has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions .

Mode of Action

The compound interacts with its targets through adsorption. The introduction of the extractant [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .

Biochemical Pathways

The compound affects the adsorption properties of the gels used in the study. Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .

Pharmacokinetics

The compound has a predicted boiling point of 3791±250 °C and a predicted density of 1319±006 g/cm3 .

Result of Action

The introduction of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid to the gels increased their adsorption capacities for La, Gd, Y, and Sc .

Action Environment

The optimal pH for the adsorption of rare earth element (REE) 3+ ions was identified as 5 across all synthesized gels . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.

Propriétés

IUPAC Name |

2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVYDPUHZAEOLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424537 |

Source

|

| Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |

CAS RN |

878447-60-0 |

Source

|

| Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

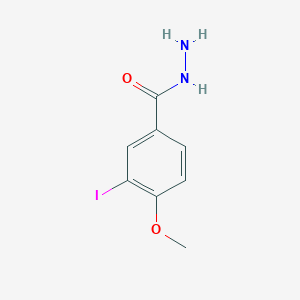

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

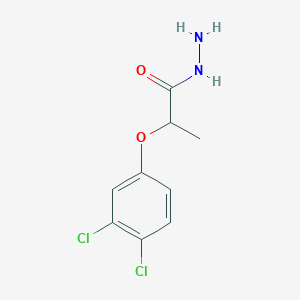

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

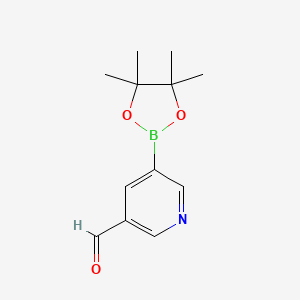

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)